4-(Cyclopropanesulfonyl)aniline is an organic compound with the molecular formula and a molecular weight of 197.26 g/mol. It features a cyclopropanesulfonyl group attached to an aniline moiety, making it a valuable compound in various chemical and biological applications. This compound is classified as an aromatic sulfonamide due to the presence of both an aromatic amine and a sulfonyl functional group.
The primary source for information about 4-(Cyclopropanesulfonyl)aniline includes chemical databases and research articles that detail its synthesis, properties, and applications. Notable resources include BenchChem and various scientific publications focusing on organic synthesis and medicinal chemistry.
4-(Cyclopropanesulfonyl)aniline is classified under:
The synthesis of 4-(Cyclopropanesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. A common method includes the reaction of aniline with cyclopropanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and control the reaction rate.
Industrial production methods mirror these laboratory techniques but are scaled up using automated reactors to ensure high purity and yield through controlled conditions.
The molecular structure of 4-(Cyclopropanesulfonyl)aniline can be represented as follows:
4-(Cyclopropanesulfonyl)aniline can undergo several types of chemical reactions:
The mechanism of action for 4-(Cyclopropanesulfonyl)aniline involves its interaction with specific biological targets, particularly proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Such interactions may lead to various biological effects, including antimicrobial and anticancer activities.
4-(Cyclopropanesulfonyl)aniline has diverse applications in several fields:
The exploration of cyclopropane-containing compounds in medicinal chemistry spans over six decades, with the distinct structural and electronic properties of the cyclopropyl group driving sustained scientific interest. Cyclopropane sulfonamide derivatives emerged as a significant subclass following pivotal synthetic and pharmacological advancements in the late 20th century. The Simmons-Smith cyclopropanation reaction, developed in 1958, provided a robust methodology for stereospecific cyclopropane synthesis, enabling systematic access to these strained ring systems [10]. Marine natural products like halicholactone and solandelactones, isolated in the 1980s-1990s, revealed the biological potential of cyclopropyl lactones, hinting at broader pharmacophoric possibilities [9]. The strategic incorporation of sulfonamide functionalities adjacent to cyclopropanes represented a transformative advancement during the early 2000s, driven by the need to overcome limitations in metabolic stability and target engagement. This molecular hybridization capitalized on the sulfonamide group's hydrogen-bonding capacity and the cyclopropane ring's steric and electronic influences, creating novel pharmacophores with optimized properties. 4-(Cyclopropanesulfonyl)aniline specifically emerged as a structurally simplified yet functionally versatile intermediate, enabling efficient derivatization at both the sulfonyl and aniline moieties for drug discovery campaigns targeting challenging disease mechanisms [4].
Table 1: Historical Development of Key Cyclopropane Sulfonamide Derivatives
Time Period | Key Development | Significance |
---|---|---|
1958 | Discovery of Simmons-Smith Cyclopropanation | Enabled stereospecific synthesis of functionalized cyclopropanes |
1980s-1990s | Isolation of Marine Cyclopropyl Lactones (e.g., Halicholactone) | Revealed natural bioactivity of cyclopropane motifs |
Early 2000s | Rational Design of Hybrid Cyclopropane-Sulfonamide Pharmacophores | Addressed metabolic stability and target engagement limitations |
2015-2020 | Development of 4-(Cyclopropanesulfonyl)aniline-derived EGFR Inhibitors | Demonstrated efficacy against C797S-mediated resistance |
4-(Cyclopropanesulfonyl)aniline serves as a critical chemical scaffold in addressing one of oncology's most pressing challenges: resistance to epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC). Third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib effectively target the T790M resistance mutation but eventually succumb to the C797S point mutation, which abolishes the covalent cysteine-binding mechanism [1] [2]. Research demonstrates that derivatives synthesized from 4-(cyclopropanesulfonyl)aniline exhibit potent inhibition against triple-mutant EGFR variants (L858R/T790M/C797S and Del19/T790M/C797S) by engaging the kinase domain through non-covalent interactions. Compound 8h (identified by Yao et al.) exemplifies this approach, exhibiting remarkable activity against BaF3-EGFR triple-mutation cell lines (IC₅₀ = 0.0042-0.0034 μM) and significant tumor growth inhibition (TGI = 83.5%) in H1975-DM xenograft models [1] [2]. Similarly, Wang et al.'s compound 5d, derived from this scaffold, suppressed proliferation in PC9 cells (EGFRdel19 mutation) and uniquely modulated the tumor microenvironment through anti-angiogenic effects [4]. Crucially, these inhibitors maintain activity against EGFR double mutations (e.g., L858R, T790M), positioning them as broad-spectrum agents capable of delaying resistance emergence. Molecular docking studies confirm that the cyclopropyl sulfonamide moiety facilitates optimal hydrophobic packing within the ATP-binding cleft while the aniline-derived substituents form critical hydrogen bonds with hinge residues, compensating for the lost covalent interaction with Cys797 [1] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3